ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrole and thiazole rings, followed by the introduction of the benzoyl and tert-butylphenyl groups. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-((4-tert-butylbenzoyl)amino)benzoate: Similar in structure but with different functional groups.
4-tert-Butylbenzoyl chloride: Shares the tert-butylbenzoyl group but lacks the pyrrole and thiazole rings.
These comparisons highlight the unique features of this compound, such as its combination of multiple functional groups and potential for diverse applications.
Biological Activity
Ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that integrates several functional groups, including:
- Pyrrole Ring : Contributes to its biological activity.
- Thiazole Moiety : Enhances interaction with biological targets.
- Hydroxy and Carbonyl Groups : Implicated in various chemical reactions and biological interactions.
The presence of the tert-butylphenyl group increases lipophilicity, potentially improving pharmacokinetic properties and bioavailability.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. It has been identified as a potential inhibitor of key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. This dual-targeting capability allows it to be effective against both gram-positive and gram-negative bacteria.
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. The structural components that enhance its interaction with fungal cell membranes contribute to this effect.
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Preliminary studies indicate that it may inhibit cancer cell proliferation by interfering with critical cellular pathways. Further research is required to elucidate the specific mechanisms involved .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of DNA gyrase and topoisomerase IV disrupts bacterial DNA replication.
- Membrane Disruption : Interaction with fungal membranes leads to increased permeability and cell death.
- Cell Cycle Arrest : Potential interference with cancer cell cycle progression may lead to apoptosis.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-pyrrolidin] | Chlorobenzoyl group | Antibacterial |
Ethyl 2-[3-(furoyl)-4-hydroxy-pyrrole] | Furoyl substituent | Antifungal |
Benzothiazole derivatives | Thiazole core | Anticancer |
This compound stands out due to its unique combination of functional groups that enhance both lipophilicity and biological activity.
Case Studies and Research Findings
Several studies have reported on the efficacy of this compound:
- Antibacterial Efficacy : A study demonstrated that the compound effectively inhibited bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Antifungal Activity : In a separate investigation, the compound showed promising results against Candida albicans, indicating its potential as an antifungal agent.
- Anticancer Screening : Initial screenings using multicellular spheroids revealed that the compound could significantly reduce tumor growth compared to control groups .
Properties
Molecular Formula |
C28H28N2O5S |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-tert-butylphenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H28N2O5S/c1-6-35-26(34)24-16(2)29-27(36-24)30-21(17-12-14-19(15-13-17)28(3,4)5)20(23(32)25(30)33)22(31)18-10-8-7-9-11-18/h7-15,21,31H,6H2,1-5H3/b22-20+ |
InChI Key |
RFGCWRKWZAGKMH-LSDHQDQOSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C)C |
Origin of Product |
United States |
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